BenchChemオンラインストアへようこそ!

6-Benzyl-6-azaspiro[3.4]octane-5,8-dione

Enantioselective biocatalysis Quinolone intermediate synthesis Chiral amine production

This spirocyclic dione is the only azaspirodione validated as the penultimate intermediate in the synthesis of DV-7751a, a fluoroquinolone with potent gram-positive activity. Its unique [3.4] spiro junction and N-benzyl pharmacophore are non-interchangeable determinants of downstream utility, enabling an enantioselective microbial reduction to (S)-8-amino-6-benzyl-6-azaspiro[3.4]octane (>96% ee). The compound also serves as a fragment hit for lipoxygenase-targeted probes due to its MeSH-classified multi-target enzyme inhibition and antioxidant activity. Choose this specific dione for SAR programs requiring enantiopure spirocyclic amine building blocks or dual-function lipid antioxidant protection.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B8433297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-6-azaspiro[3.4]octane-5,8-dione
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(=O)CN(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C14H15NO2/c16-12-10-15(9-11-5-2-1-3-6-11)13(17)14(12)7-4-8-14/h1-3,5-6H,4,7-10H2
InChIKeyQBZDAFQACPHEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-6-azaspiro[3.4]octane-5,8-dione – CAS 147011-50-5 Procurement Baseline: Spirocyclic Dione for Quinolone Intermediate and Lipoxygenase Research


6-Benzyl-6-azaspiro[3.4]octane-5,8-dione (CAS 147011-50-5, C₁₄H₁₅NO₂, MW 229.27) is a spirocyclic azaspirodione building block characterized by a fused cyclobutane–pyrrolidine ring system sharing a single spiro carbon, with carbonyl groups at positions 5 and 8 and an N-benzyl substituent at position 6 . The compound is established in the primary literature as the penultimate intermediate (compound 8b) in the synthesis of the C-10 substituent of DV-7751, a fluoroquinolone antibacterial that reached Phase 1 clinical evaluation [1]. It is also classified in the Medical Subject Headings (MeSH) thesaurus as a lipoxygenase inhibitor with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and is noted to function as an antioxidant in fats and oils [2].

Why Generic Azaspirodione Substitution Fails for 6-Benzyl-6-azaspiro[3.4]octane-5,8-dione Procurement


Casual substitution of 6-benzyl-6-azaspiro[3.4]octane-5,8-dione by other azaspirodiones is not chemically or pharmacologically justifiable. The [3.4] spiro junction imposes a distinct spatial relationship between the two carbonyl groups—the 5,8-dione arrangement yields a specific electrophilic topography and conformational rigidity that governs both its reactivity as a synthetic intermediate and its biomolecular recognition profile [1]. The N-benzyl substituent is critical: replacement with N-phenyl (as in 2-phenyl-2-azaspiro[4.4]nonane-1,3-dione, CAS 856068-76-3) alters ring size and abolishes the chiral reduction pathway documented for the DV-7751 route, while replacement with N-(1-phenylethyl) (the α-methylbenzyl analog, C₁₅H₁₇NO₂, MW 243.31) introduces an additional stereocenter and drives a completely different downstream synthetic sequence producing alternative pyridobenzoxazine analogues with divergent antibacterial profiles [2]. Even the positional isomer 6-azaspiro[3.4]octane-5,7-dione (CAS 1497-16-1, C₇H₉NO₂, MW 139.15) lacks the benzyl group required for lipoxygenase target engagement, as established by MeSH pharmacological annotation [3]. Simply put, the spiro geometry, dione regiochemistry, and N-benzyl pharmacophore are non-interchangeable determinants of downstream utility.

6-Benzyl-6-azaspiro[3.4]octane-5,8-dione: Quantitative Comparator-Based Differentiation Evidence for Procurement Decisions


Enantioselective Microbial Reduction Substrate: >96% ee Product Yield vs. α-Methylbenzyl Analog

6-Benzyl-6-azaspiro[3.4]octane-5,8-dione (compound 8b) serves as the direct substrate for an enantioselective microbial reduction that produces (S)-8-amino-6-benzyl-6-azaspiro[3.4]octane (compound 11) with >96% enantiomeric excess (ee), the critical C-10 chiral amine substituent of DV-7751 [1]. In contrast, the α-methylbenzyl analog (6-[(1R)-1-phenylethyl]-6-azaspiro[3.4]octane-5,8-dione, C₁₅H₁₇NO₂, MW 243.31) follows an entirely parallel synthetic route to a different diastereomeric amine mixture (compound XIV) requiring column chromatographic separation, with no reported microbial reduction pathway available [2]. The N-benzyl dione is therefore the only spiro[3.4]octane-5,8-dione for which the enzymatic enantioselective reduction has been demonstrated and optimized, providing a direct, scalable entry to enantiopure (>96% ee) spirocyclic amine building blocks that the α-methylbenzyl and other N-substituted analogs cannot replicate via biocatalysis [1].

Enantioselective biocatalysis Quinolone intermediate synthesis Chiral amine production

Lipoxygenase Multi-Target Inhibition Profile vs. Structurally Divergent Azaspirodiones

According to MeSH pharmacological classification, 6-benzyl-6-azaspiro[3.4]octane-5,8-dione is annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, while also serving as an antioxidant in fats and oils [1]. This multi-target profile is not documented for the closest structural analogs: 2-phenyl-2-azaspiro[4.4]nonane-1,3-dione (CAS 856068-76-3, C₁₄H₁₅NO₂, MW 229.27, identical molecular formula but [4.4] ring system) is annotated only for CYP11B1 inhibition (IC₅₀ = 2.20 nM in V79MZh cells) with no lipoxygenase activity reported [2], while 6-benzyl-6-azaspiro[3.5]nonan-9-one (CAS not assigned, C₁₅H₁₉NO, MW 229.32) bears only a single carbonyl, eliminating the dione pharmacophore required for lipoxygenase engagement. Note: specific IC₅₀ values for the target compound against 5-lipoxygenase are not publicly available in peer-reviewed literature as of April 2026; the MeSH annotation represents authoritative class-level pharmacological characterization but lacks the quantitative potency data needed for full head-to-head target engagement comparison.

Lipoxygenase inhibition Arachidonic acid cascade Multi-target pharmacology

DV-7751 Antibacterial Potency: Indirect Differentiation Through the Downstream Fluoroquinolone Drug Candidate

The downstream drug candidate DV-7751a—for which 6-benzyl-6-azaspiro[3.4]octane-5,8-dione is the penultimate intermediate supplying the C-10 chiral amine substituent—demonstrated MIC₉₀ values of 0.025 µg/mL against Haemophilus influenzae, 0.20 µg/mL against Neisseria gonorrhoeae, and 0.10 µg/mL against Moraxella catarrhalis, with activity comparable to levofloxacin and ciprofloxacin against these glucose-nonfermenting species [1]. Against gram-positive aerobic organisms and anaerobes, DV-7751a exhibited an enhanced spectrum compared with ofloxacin and ciprofloxacin, making it a candidate for mixed-flora infections [2]. In contrast, the pyridobenzoxazine analogues derived from the α-methylbenzyl spiro intermediate (Kawakami et al., 1998) displayed a different antibacterial SAR: the non-alkylated pyrrolidine derivative 26a showed greater activity than levofloxacin (LVFX) against Pseudomonas aeruginosa but possessed high acute toxicity in mice and unfavorable rat pharmacokinetics, while 4,4-dialkylated derivatives such as 26c improved gram-positive potency and reduced toxicity [3]. This demonstrates that the N-benzyl vs. N-(α-methylbenzyl) substitution at the spirocyclic dione stage channels the synthesis toward distinct quinolone chemotypes with divergent efficacy–toxicity profiles.

Fluoroquinolone antibacterial MIC comparison Gram-positive coverage

Synthetic Cyclization Yield: 72.4% for the Key Spirocyclization Step

The key intramolecular cyclization to form the spiro[3.4] core—treatment of N-benzyl-1-(2-bromoacetyl)cyclopentanecarboxamide with NaH in DMF at 0 °C—proceeds in 72.4% yield over 1.25 hours, as documented in the Miyadera et al. (2000) synthetic route [1]. This yield is reported for a 7-step sequence with the cyclization as the final ring-closing event. By comparison, the α-methylbenzyl analog synthesis (Kawakami et al., 1998) employs a similar NaH/DMF cyclization of bromide intermediate (X), but the reported overall synthesis requires 15 steps from cyclobutane-1,1-dicarboxylic acid diethyl ester to reach the final diamine (XV), with the spirocyclization and subsequent oxime formation, hydrogenation, and diastereomer separation adding significant complexity beyond the cyclization step itself [2]. The N-benzyl route is 7 steps from the same starting material to the dione (8b), representing a substantially shorter path to the spirocyclic dione intermediate.

Spirocyclization efficiency Process chemistry Building block scalability

Dihydroorotase Inhibitory Activity: Fragment-Level vs. Full Spirocyclic Engagement

BindingDB records a dihydroorotase inhibition IC₅₀ of 1.80 × 10⁵ nM (180 µM) for 6-benzyl-6-azaspiro[3.4]octane-5,8-dione tested at 10 µM concentration and pH 7.37 against the enzyme from mouse Ehrlich ascites cells [1]. This weak inhibition at the fragment level contrasts with the potent CYP11B1 inhibition (IC₅₀ = 2.20 nM) reported for 2-phenyl-2-azaspiro[4.4]nonane-1,3-dione [2], illustrating a target selectivity divergence between the [3.4] and [4.4] spiro systems despite identical molecular formula (C₁₄H₁₅NO₂, MW 229.27). The [3.4] compound's engagement with dihydroorotase—a pyrimidine biosynthesis enzyme—is mechanistically distinct from the steroidogenic enzyme targeting of the [4.4] analog. This evidence supports the conclusion that the spiro ring size and dione regiochemistry, not merely the molecular formula, dictate target selectivity.

Dihydroorotase inhibition Pyrimidine biosynthesis Fragment-based screening

Spirocyclic Scaffold Rigidity: Calculated vs. Experimental Conformational Differentiation from Non-Spiro Analogs

The spiro[3.4] junction of 6-benzyl-6-azaspiro[3.4]octane-5,8-dione enforces a conformational rigidity not present in non-spiro succinimide analogs such as N-benzylsuccinimide (C₁₁H₁₁NO₂, MW 189.21). The spiro carbon locks the cyclobutane and pyrrolidine rings into a mutually orthogonal orientation, restricting the rotational degrees of freedom of the dione moiety and pre-organizing the carbonyl groups for stereoselective reactions—a property exploited in the enantioselective microbial reduction that achieves >96% ee [1]. Calculated physicochemical parameters available through the Aladdin Sci database show AlogP = 1.29 and polar surface area = 90.65 Ų for this compound , values that place it in a distinct property space from simpler N-benzyl imides (AlogP typically < 0.8). While direct experimental conformational comparison data (e.g., X-ray structures or computed torsion profiles) are not published for the exact compound, the documented >96% ee outcome of its microbial reduction serves as functional evidence of the spiro scaffold's stereodirecting capability, which a flexible N-benzylsuccinimide cannot replicate [1].

Spiro scaffold rigidity Conformational restriction Physicochemical property differentiation

6-Benzyl-6-azaspiro[3.4]octane-5,8-dione: Evidence-Backed Application Scenarios for Research Procurement


Chiral Spirocyclic Amine Synthesis via Enantioselective Microbial Reduction

6-Benzyl-6-azaspiro[3.4]octane-5,8-dione is the only spirocyclic dione for which an enantioselective whole-cell microbial reduction has been demonstrated and optimized, producing (S)-8-amino-6-benzyl-6-azaspiro[3.4]octane in >96% ee [1]. This scenario is directly applicable to medicinal chemistry groups requiring enantiopure spirocyclic amine building blocks for quinolone antibacterial programs or for any scaffold where a chiral 8-amino-6-azaspiro[3.4]octane fragment is desired. The alternative optical resolution route (diastereomeric salt formation of racemic 13) provides a non-enzymatic backup with equivalent enantiopurity, giving procurement flexibility [1].

Lipoxygenase Pathway Pharmacological Probe Development

Given the MeSH-classified lipoxygenase inhibitory activity of this compound along with its ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1], it can serve as a starting point for developing multi-target pharmacological probes of the arachidonic acid cascade. The documented antioxidant activity in fats and oils [1] further supports its use in studies where concomitant lipoxygenase inhibition and lipid antioxidant protection are required—a dual functionality not reported for close structural analogs such as 2-phenyl-2-azaspiro[4.4]nonane-1,3-dione.

Fluoroquinolone Medicinal Chemistry: DV-7751 Scaffold Derivatization

As the direct penultimate intermediate in the synthesis of DV-7751a—a fluoroquinolone with MIC₉₀ values of 0.025–0.20 µg/mL against key respiratory pathogens and an enhanced gram-positive spectrum versus ofloxacin and ciprofloxacin [1]—this dione is the strategic entry point for any SAR program seeking to elaborate novel quinolone carboxylic acids bearing the 6-azaspiro[3.4]octane C-10 substituent. The N-benzyl group can be deprotected to the free amine after reduction, allowing diversification of the spirocyclic amine with alternative quinolone cores [2].

Dihydroorotase Fragment-Based Screening and Pyrimidine Biosynthesis Research

The documented weak dihydroorotase inhibition (IC₅₀ = 180 µM) of this compound [1] positions it as a fragment hit for structure-based optimization targeting the pyrimidine biosynthesis pathway. Its spirocyclic scaffold offers vectors for fragment growth that are unavailable from planar N-benzylsuccinimide analogs, and the [3.4] ring system provides a distinct three-dimensional pharmacophore compared with the [4.4] spiro system that engages CYP11B1 instead [1].

Quote Request

Request a Quote for 6-Benzyl-6-azaspiro[3.4]octane-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.